1-(2-(Isopropylpropylamino)ethyl)guanidine sulfate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Isopropylpropylamino)ethyl)guanidine sulfate hydrate is a chemical compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
Preparation Methods
The synthesis of 1-(2-(Isopropylpropylamino)ethyl)guanidine sulfate hydrate can be achieved through several routes. One common method involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Another approach is the use of thiourea derivatives as guanidylating agents in conjunction with coupling reagents or metal-catalyzed guanidylation . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-(2-(Isopropylpropylamino)ethyl)guanidine sulfate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Isopropylpropylamino)ethyl)guanidine sulfate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Its ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Isopropylpropylamino)ethyl)guanidine sulfate hydrate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(2-(Isopropylpropylamino)ethyl)guanidine sulfate hydrate include:
1-Ethylguanidine sulfate: Similar in structure but with different substituents.
N-Benzylguanidine hydrochloride: Another guanidine derivative with distinct properties.
Guanidine hydrochloride: A simpler guanidine compound with widespread use. The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.
Properties
CAS No. |
14156-83-3 |
---|---|
Molecular Formula |
C9H24N4O4S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
[amino(azaniumylidene)methyl]-[2-[propan-2-yl(propyl)amino]ethyl]azanium;sulfate |
InChI |
InChI=1S/C9H22N4.H2O4S/c1-4-6-13(8(2)3)7-5-12-9(10)11;1-5(2,3)4/h8H,4-7H2,1-3H3,(H4,10,11,12);(H2,1,2,3,4) |
InChI Key |
AGMZJFOYZIPBGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC[NH2+]C(=[NH2+])N)C(C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.